molecular formula C14H28N2O2 B7681630 1-Cyclooctyl-3-(4-methoxybutyl)urea

1-Cyclooctyl-3-(4-methoxybutyl)urea

Cat. No. B7681630
M. Wt: 256.38 g/mol
InChI Key: UTWIMVZQDAIHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclooctyl-3-(4-methoxybutyl)urea is a chemical compound that belongs to the class of urea derivatives. It is commonly known as CYC116, and it has been extensively studied for its potential use in cancer treatment. CYC116 has been shown to exhibit potent antitumor activity in preclinical studies, and it is currently being evaluated in clinical trials as a potential therapy for various types of cancer.

Mechanism of Action

CYC116 works by inhibiting the activity of Aurora kinase, which is a key regulator of cell division and growth. Aurora kinase is overexpressed in many types of cancer, and its activity is essential for the survival and proliferation of cancer cells. By inhibiting Aurora kinase, CYC116 can prevent cancer cells from dividing and growing, leading to their death. CYC116 has been shown to exhibit potent antitumor activity in preclinical studies, and it is currently being evaluated in clinical trials as a potential therapy for various types of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of CYC116 are primarily related to its inhibition of Aurora kinase. Aurora kinase plays a critical role in cell division and growth, and its inhibition can lead to cell cycle arrest and apoptosis (programmed cell death). CYC116 has been shown to induce apoptosis in cancer cells, leading to their death. In addition, CYC116 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using CYC116 in lab experiments is that it has been extensively studied and its synthesis method is well-established. In addition, CYC116 has been shown to exhibit potent antitumor activity in preclinical studies, making it a promising candidate for further evaluation. However, one of the limitations of using CYC116 in lab experiments is that it is a relatively new compound, and its long-term safety and efficacy have not yet been fully established.

Future Directions

There are several future directions for the study of CYC116. One potential direction is to evaluate its efficacy in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another potential direction is to investigate its potential use in the treatment of other types of cancer, such as pancreatic cancer and prostate cancer. In addition, further studies are needed to fully elucidate the mechanism of action of CYC116 and to identify biomarkers that can predict response to treatment. Overall, the study of CYC116 has the potential to lead to the development of new and effective therapies for cancer.

Synthesis Methods

The synthesis of CYC116 involves the reaction of cyclooctylamine with 4-methoxybutyl isocyanate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield 1-Cyclooctyl-3-(4-methoxybutyl)urea. The synthesis of CYC116 has been reported in several scientific publications, and it is considered to be a well-established method.

Scientific Research Applications

CYC116 has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit potent antitumor activity in preclinical studies, and it is currently being evaluated in clinical trials as a potential therapy for various types of cancer, including breast cancer, lung cancer, and ovarian cancer. CYC116 works by inhibiting the activity of a protein called Aurora kinase, which plays a critical role in cell division and growth. By inhibiting Aurora kinase, CYC116 can prevent cancer cells from dividing and growing, leading to their death.

properties

IUPAC Name

1-cyclooctyl-3-(4-methoxybutyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-18-12-8-7-11-15-14(17)16-13-9-5-3-2-4-6-10-13/h13H,2-12H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWIMVZQDAIHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCNC(=O)NC1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclooctyl-3-(4-methoxybutyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.